2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid

Overview

Description

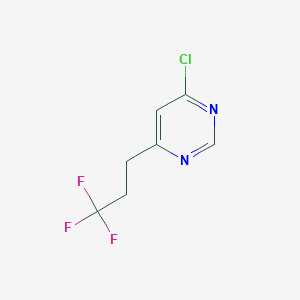

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid (AFDMP), also known as 5-acetamido-2,2-difluoro-4-methylpentanoic acid, is an organic acid that has been used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in the late 1990s. AFDMP is a chiral molecule, meaning it has two non-superimposable mirror images, and is commonly used as a chiral building block in organic chemistry. It has also been used in a variety of biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

Treatment of Major Depressive Disorder (MDD)

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid: , also known as NV-5138 , is being developed as a novel treatment for MDD . It functions as a Sestrin2 modulator and an mTORC1 activator , directly and selectively activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for mediating rapid-acting antidepressant effects, similar to those observed with ketamine .

Synaptogenesis in the Medial Prefrontal Cortex (mPFC)

Preclinical studies have shown that a single oral dose of NV-5138 can induce synaptogenesis in the mPFC . This is significant because synaptogenesis is associated with the formation of new neural connections, which can be beneficial for cognitive enhancement and recovery from neurological damage.

Long-Lasting Antidepressant Effects

NV-5138 has demonstrated long-lasting antidepressant effects in animal models, with a duration of up to 7 days following a single dose . This suggests potential for less frequent dosing in a clinical setting, which could improve patient compliance and reduce side effects.

Activation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

The antidepressant actions of NV-5138 require the signaling of BDNF, a protein that supports the survival of existing neurons and encourages the growth of new neurons and synapses . This highlights its potential application in neurodegenerative diseases where BDNF signaling is compromised.

Modulation of Amino Acid Sensing

NV-5138 modulates sestrin2, which is an amino acid sensor . This property could be harnessed in research related to metabolic disorders and aging, where amino acid sensing and regulation play critical roles.

properties

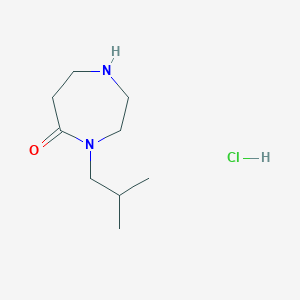

IUPAC Name |

2-acetamido-5,5-difluoro-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-5(13)12-6(7(14)15)4-9(2,3)8(10)11/h6,8H,4H2,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYVJLKJSIFQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1485140.png)

![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)